1-(Quinolin-2-ylmethyl)pyrazol-3-amine
Description
1-(Quinolin-2-ylmethyl)pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an amine group at the 3-position and a quinolin-2-ylmethyl group at the 1-position. The quinoline moiety, a bicyclic aromatic system with a nitrogen atom, imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its structural complexity allows for diverse interactions, such as π-π stacking and hydrogen bonding, which are critical in biological targeting and crystal engineering .
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(quinolin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H12N4/c14-13-7-8-17(16-13)9-11-6-5-10-3-1-2-4-12(10)15-11/h1-8H,9H2,(H2,14,16) |
InChI Key |
VDUBAACHWZUOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN3C=CC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-ylmethyl)pyrazol-3-amine typically involves the reaction of quinoline derivatives with pyrazole derivatives. One common method includes the condensation of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole under specific conditions . Another approach involves the reaction of quinoline-3-carboxaldehyde with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-ylmethyl)pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols.
Major Products Formed:
- Quinoline N-oxides (oxidation).
- Amine derivatives (reduction).
- Substituted quinoline derivatives (substitution) .
Scientific Research Applications
1-(Quinolin-2-ylmethyl)pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-ylmethyl)pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like Bruton Kinase, which plays a crucial role in B-cell-driven malignancies . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and exerting its therapeutic effects .
Comparison with Similar Compounds
The following analysis compares 1-(quinolin-2-ylmethyl)pyrazol-3-amine with structurally related pyrazol-3-amine derivatives, focusing on substituent effects, applications, and crystallographic data.
Structural and Functional Group Variations
(E)-1-(Quinolin-2-ylmethyl)-2-((1-(quinolin-2-ylmethyl)pyridin-2(1H)-ylidene)amino)pyridin-1-ium Bromide
- Substituents: Two quinolin-2-ylmethyl groups and a pyridinium bromide counterion.
- Crystallography: Monoclinic (P21/c), with unit cell parameters $a = 15.685(4)$ Å, $b = 9.317(2)$ Å, $c = 18.373(4)$ Å, $\beta = 114.422(7)^\circ$. Stabilized by weak Br···H hydrogen bonds .
- Applications: Demonstrates the role of quinoline in stabilizing crystal structures via π-interactions. Potential use in ligand design for catalysis or photoluminescent materials.
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride
- Substituents : 4-Fluorophenyl and cyclopenta-fused pyrazole.
- Molecular Weight : 253.7 g/mol; Purity ≥95% .
- Applications : Versatile building block in pharmaceuticals (drug candidates with enhanced efficacy) and agrochemicals (fluorine improves metabolic stability and selectivity) .
1-[(2-Chloro-4-fluorophenyl)methyl]pyrazol-3-amine
- Substituents : 2-Chloro-4-fluorobenzyl group.
- Applications : Halogen substituents may enhance binding to hydrophobic enzyme pockets, suggesting utility in pesticide development.
5-Amino-3-methyl-1-phenylpyrazole
- Substituents : Phenyl and methyl groups at 1- and 3-positions, respectively.
- Synonym: 3-Methyl-1-phenyl-1H-pyrazol-5-amine .
- Applications : Simpler structure used in material science and as a precursor for coordination compounds.
Comparative Data Table
Key Findings
Quinoline vs. Aryl Substituents: The quinoline group in this compound enhances π-π stacking and hydrophobic interactions compared to simpler aryl groups (e.g., phenyl in compound D). This property is critical in drug design for targeting aromatic-rich binding sites . Fluorinated aryl groups (compounds B and C) improve lipophilicity and metabolic stability, making them preferable in agrochemicals .
Crystallographic Behavior: The dual quinoline groups in compound A stabilize the crystal lattice via weak intermolecular interactions, a feature absent in monoquinoline derivatives. This highlights the role of substituent multiplicity in solid-state properties .
Biological and Industrial Relevance: Compound B’s cyclopenta-fused pyrazole may confer conformational rigidity, enhancing selectivity in drug candidates . The absence of halogen atoms in the parent compound (this compound) suggests lower environmental persistence compared to chlorinated/fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
